molecular formula C11H20N2O2 B2470231 Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 2514607-31-7

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No. B2470231
CAS RN: 2514607-31-7
M. Wt: 212.293
InChI Key: JIIFXMDXOJFVMW-BDAKNGLRSA-N
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Description

“Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is a white to yellow to brown solid or semi-solid or liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 295.4±15.0 °C and a density of 1.076±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

For more technical information, you can refer to the Sigma-Aldrich page on this compound . Additionally, a single-crystal X-ray diffraction study has been performed on a related compound, tert-butyl 3-oxo-6-oxa-1-azabicyclo[3.2.1]octane-7-carboxylate . Researchers continue to explore its fascinating properties and applications across various scientific disciplines. 🧪🔬

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIFXMDXOJFVMW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

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